Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-
Description
Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- (CAS: Not explicitly provided; structurally related to CAS 159857-60-0 ), is a hexanoic acid derivative substituted at the terminal carbon with a bulky [(4-methoxyphenyl)diphenylmethyl]amino group. This tertiary amine moiety confers unique steric and electronic properties, making the compound valuable in life sciences, particularly as a protected amino acid intermediate in peptide synthesis . Its synthesis likely involves multi-step protection-deprotection strategies, similar to Fmoc-Lys(Mtt)-OH derivatives .
Properties
CAS No. |
135672-64-9 |
|---|---|
Molecular Formula |
C26H29NO3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H29NO3/c1-30-24-18-16-23(17-19-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)27-20-10-4-9-15-25(28)29/h2-3,5-8,11-14,16-19,27H,4,9-10,15,20H2,1H3,(H,28,29) |
InChI Key |
YYZROKUODOUJKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- typically involves the reaction of 4-methoxyphenyl-diphenylmethanol with hexanoic acid in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Hexanoic Acid Derivatives with Heterocyclic Amino Groups
Compounds such as 6-(diethylamino)hexanoic acid, 6-(pyrrolidin-1-yl)hexanoic acid, and 6-(morpholin-4-yl)hexanoic acid (–3,6) are synthesized via alkylation of ethyl 6-bromohexanoate with secondary amines. These derivatives feature smaller, heterocyclic amino groups, which enhance solubility due to polar nitrogen or oxygen atoms. For example:
Key Differences :
- The target compound’s diphenylmethyl group increases lipophilicity, favoring membrane permeability but reducing water solubility compared to morpholine or piperidine derivatives.
- Heterocyclic analogues are synthesized via direct alkylation, while the target compound likely requires advanced protective group strategies (e.g., trityl or Fmoc protection) .
Hexanoic Acid Derivatives with Aromatic Substituents
- 6-[[4-(Dimethylamino)benzoyl]amino]hexanoic acid (CAS 193550-99-1 ): Features a benzoyl-linked dimethylamino group. Synthesized via amidation with an 87% yield . Applications: Fluorescent probes or enzyme inhibitors due to aromatic π-system.
- 6-[(4-Hydroxy-3-methoxyphenyl)hexanoic acid (): Exhibits antispasmodic activity comparable to loperamide. Polar phenolic group enhances hydrogen bonding, contrasting with the target compound’s non-polar diphenylmethyl group.
Comparison :
Sulfonamide and Sulfonyl Derivatives
- Applications: Enzyme inhibition or antimicrobial agents.
- 6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic acid esters (): Esterified forms improve bioavailability; used in prodrug designs.
Key Contrast :
- Sulfonamides exhibit stronger hydrogen-bonding capacity compared to the target compound’s tertiary amine, altering target binding specificity .
Q & A
Q. What are the recommended methodologies for synthesizing 6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanoic acid?
The synthesis typically involves multi-step reactions, including protection of the amino group, coupling with the (4-methoxyphenyl)diphenylmethyl moiety, and subsequent deprotection. Key steps include:
- Amino Group Protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions.
- Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation.
- Purification : Optimize via flash chromatography or preparative HPLC to achieve >95% purity . Note: Reaction conditions (solvents, temperature, catalysts) must be empirically optimized due to steric hindrance from the bulky diphenylmethyl group.
Q. How can the molecular weight and structural integrity of this compound be validated?
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., Orbitrap Fusion Lumos) to confirm the molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic pattern. Reference spectral libraries for hexanoic acid derivatives .
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the presence of the diphenylmethyl group (aromatic protons at δ 6.8–7.5 ppm) and hexanoic acid backbone (δ 1.2–2.4 ppm for aliphatic protons) .
- FTIR : Confirm carboxylic acid functionality via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Advanced Research Questions
Q. What mechanisms underlie the bioactivity of structurally related hexanoic acid derivatives in plant-pathogen interactions?
Hexanoic acid primes plant defenses through:
- Jasmonic Acid (JA) Pathway Activation : Upregulation of JA biosynthesis genes (e.g., LOX, AOS) enhances resistance to necrotrophic fungi .
- Metabolomic Reprogramming : Induces >200 differentially expressed metabolites, including volatile organic compounds (VOCs) linked to the mevalonic and linoleic acid pathways .
- Acetyl-CoA Metabolism : Hexanoic acid is converted to hexanoyl-CoA, modulating acetyl-CoA carboxylase activity and lipid signaling . Methodological Insight: Use -labeled hexanoic acid to track metabolic flux and localization via LC-MS/MS .
Q. How can metabolic engineering improve the microbial production of hexanoic acid derivatives?
- Thiolase Overexpression : In Clostridium sp. JS66, enhancing thiolase (EC 2.3.1.9) increases carbon chain elongation for hexanoic acid synthesis .
- Mixotrophic Fermentation : Combine glucose and syngas (CO/H₂) to boost acetyl-CoA pools and yield (e.g., 12 g/L hexanoic acid reported in engineered strains) .
- Substrate Engineering : Substitute glucose with mannitol to shift metabolic flux toward hexanol production .
Q. How can contradictory data on compound volatility during analytical studies be resolved?
Discrepancies in volatility (e.g., hexanoic acid in distillation studies) arise from:
- Matrix Effects : Interactions with co-eluting congeners (e.g., esters) alter apparent volatility.
- Equilibrium Model Limitations : Use activity coefficient models (e.g., UNIFAC) instead of ideal vapor-liquid equilibrium assumptions . Resolution Strategy: Validate predictions via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS .
Q. What structure-activity relationships (SAR) govern the biological activity of hexanoic acid analogs?
Key SAR insights include:
- Trifluoromethyl Substitution : Derivatives like 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoic acid exhibit enhanced metabolic stability due to electron-withdrawing effects .
- Amino Group Modifications : Bulky substituents (e.g., diphenylmethyl) improve membrane permeability but may reduce solubility .
- Backbone Length : C6 chains optimize interaction with enzyme active sites (e.g., DPP-IV inhibition for antidiabetic applications) . Methodology: Compare IC₅₀ values of analogs in enzyme assays (e.g., DPP-IV inhibition) and correlate with computed logP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
